molecular formula C19H23N3O3S B12243965 4-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one

4-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one

Cat. No.: B12243965
M. Wt: 373.5 g/mol
InChI Key: MSTPSNZRQQLMPU-UHFFFAOYSA-N
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Description

4-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one is a complex organic compound that features a unique structure combining a benzenesulfonyl group, an octahydropyrrolo[3,4-c]pyrrole ring, and a dihydropyridinone moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the octahydropyrrolo[3,4-c]pyrrole ring: This can be achieved through cyclization reactions involving appropriate amine and aldehyde precursors under acidic or basic conditions.

    Introduction of the benzenesulfonyl group: This step often involves sulfonylation reactions using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the dihydropyridinone moiety: This can be synthesized through a series of condensation and cyclization reactions involving suitable ketone and amine precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and exhibit similar biological activities.

    Benzimidazole derivatives: These compounds contain the benzimidazole moiety and are known for their antimicrobial and anticancer properties.

    Dihydropyridinone derivatives: These compounds feature the dihydropyridinone ring and are explored for their potential therapeutic effects.

Uniqueness

4-{[5-(Benzenesulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]methyl}-1-methyl-1,2-dihydropyridin-2-one is unique due to its combination of structural features, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.

Properties

Molecular Formula

C19H23N3O3S

Molecular Weight

373.5 g/mol

IUPAC Name

4-[[5-(benzenesulfonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1-methylpyridin-2-one

InChI

InChI=1S/C19H23N3O3S/c1-20-8-7-15(9-19(20)23)10-21-11-16-13-22(14-17(16)12-21)26(24,25)18-5-3-2-4-6-18/h2-9,16-17H,10-14H2,1H3

InChI Key

MSTPSNZRQQLMPU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=CC1=O)CN2CC3CN(CC3C2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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